(5Z)-5-(5-chloro-2-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(5-chloro-2-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various substituents
Preparation Methods
The synthesis of (5Z)-5-(5-chloro-2-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzylidene group and other substituents. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-5-(5-chloro-2-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzylidene-substituted molecules. What sets (5Z)-5-(5-chloro-2-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of substituents, which may confer specific biological activities or chemical properties. Other similar compounds include:
Thiazolidinone derivatives: Known for their diverse biological activities.
Benzylidene-substituted molecules: Often used in medicinal chemistry for their potential therapeutic effects.
Properties
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4S2/c1-4-5-15-6-8-19(20(12-15)27-3)29-11-10-28-18-9-7-17(24)13-16(18)14-21-22(26)25(2)23(30)31-21/h4,6-9,12-14H,1,5,10-11H2,2-3H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWANCZLNRGSNM-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=C(C=C(C=C3)CC=C)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=C(C=C(C=C3)CC=C)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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